4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde
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Overview
Description
4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde is an organic compound characterized by the presence of a naphthalene ring substituted with an aldehyde group and a pent-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde typically involves the reaction of 4-hydroxy-1-naphthaldehyde with pent-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in DMF at elevated temperatures for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(Pent-2-yn-1-yloxy)-1-naphthoic acid.
Reduction: 4-(Pent-2-yn-1-yloxy)-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pent-2-yn-1-yloxy group can participate in click chemistry reactions, facilitating the formation of triazoles and other heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
4-(Pent-2-yn-1-yloxy)quinolin-3-amine: Similar structure but with a quinoline ring instead of a naphthalene ring.
2-(Prop-2-yn-1-yloxy)aniline: Similar structure but with an aniline ring instead of a naphthalene ring.
Uniqueness
4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde is unique due to the combination of its naphthalene ring, aldehyde group, and pent-2-yn-1-yloxy substituent.
Properties
IUPAC Name |
4-pent-2-ynoxynaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-3-6-11-18-16-10-9-13(12-17)14-7-4-5-8-15(14)16/h4-5,7-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOLPAIKBVZLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCOC1=CC=C(C2=CC=CC=C21)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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